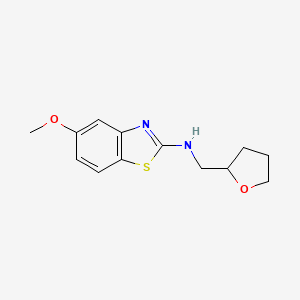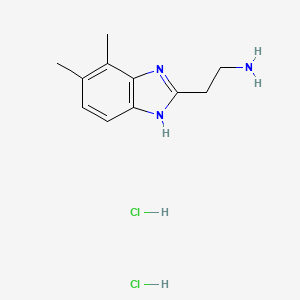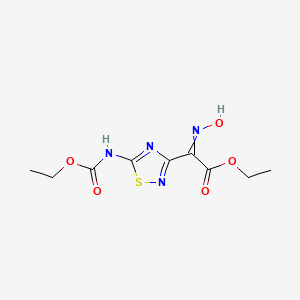
3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine
Overview
Description
3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine, also known as MPDT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
- The 1,3,4-thiadiazole core, similar to 3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine, is primarily utilized in medicinal chemistry as a pharmacological scaffold. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown significant biological activities, including DNA protection against oxidative damage and strong antimicrobial activity against specific bacteria. Certain derivatives exhibited cytotoxicity on cancer cell lines, indicating potential use in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Chemical Synthesis and Characterization
- New compounds featuring the 1,3,4-thiadiazole moiety have been synthesized and characterized through various methods, demonstrating the utility of this core in creating materials with potential medicinal and agricultural applications. These studies include the synthesis of compounds bearing the thiadiazole unit through reactions facilitated by manganese(II) catalysis, revealing insights into the structural stability and electron transitions indicative of stability and reactivity (Dani et al., 2013).
Metal Complexes and Coordination Chemistry
- The coordination behavior of 1,3,4-thiadiazole derivatives toward various metal ions has been explored, showing the formation of complexes with metals such as cobalt(II), nickel(II), and copper(II). These complexes have been studied for their structural properties and potential applications in materials science and catalysis (Fabretti et al., 1979).
Fluorescence and Photophysical Studies
- Thiadiazole derivatives have been analyzed for their fluorescence properties, with certain compounds exhibiting interesting fluorescence effects in aqueous solutions. These effects are influenced by factors such as molecular aggregation and charge transfer, offering insights into the design of fluorescent materials for bio-imaging and sensing applications (Matwijczuk et al., 2018).
Quantum Chemical and Molecular Dynamics Simulations
- The corrosion inhibition performance of thiadiazole derivatives on iron has been predicted using density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide valuable information on the interaction between thiadiazole compounds and metal surfaces, highlighting their potential as corrosion inhibitors (Kaya et al., 2016).
properties
IUPAC Name |
3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXTNPXLGSBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-1,2,4-thiadiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)


![ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1417791.png)


![7-Chloropyrido[3,4-b]pyrazine](/img/structure/B1417796.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1417801.png)


![2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417804.png)
